6-Methyl-6-hepten-2-one

説明

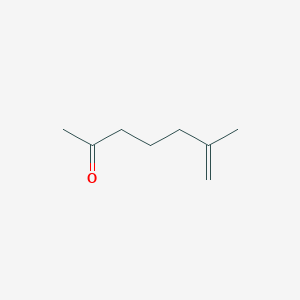

Structure

3D Structure

特性

IUPAC Name |

6-methylhept-6-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCHGBFGIKQNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146247 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-15-8 | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-6-hepten-2-one (CAS: 10408-15-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-6-hepten-2-one (CAS No. 10408-15-8), a specialty ketone with applications in organic synthesis and as a precursor to biologically active molecules. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological relevance, structured for ease of use by a scientific audience.

Chemical and Physical Properties

6-Methyl-6-hepten-2-one is a structural isomer of the more commonly known 6-methyl-5-hepten-2-one (Sulcatone). It is imperative for researchers to distinguish between these two isomers, as their properties and spectral data differ. All data presented here pertains specifically to the 6-ene isomer.

Table 1: General and Physical Properties of 6-Methyl-6-hepten-2-one

| Property | Value | Reference(s) |

| CAS Number | 10408-15-8 | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| IUPAC Name | 6-methylhept-6-en-2-one | |

| Boiling Point | 169.4 °C at 760 mmHg (Predicted) | N/A |

| Density | 0.826 g/cm³ (Predicted) | N/A |

| Flash Point | 49.7 °C (Predicted) | N/A |

| Canonical SMILES | CC(=C)CCCC(=O)C | |

| InChI Key | FMCHGBFGIKQNCT-UHFFFAOYSA-N |

Table 2: Chromatographic and Computational Data

| Property | Value | Reference(s) |

| Kovats Retention Index | Standard non-polar: 966, 1013 | |

| Standard polar: 1300 | ||

| logP (Octanol/Water) | 2.322 (Calculated) | |

| Water Solubility | -2.30 (Log10 of solubility in mol/L, Calculated) | |

| Vapor Pressure | 1.55 mmHg at 25°C (Predicted) | N/A |

Spectroscopic Data

Note: Spectroscopic data for 6-Methyl-6-hepten-2-one is sparse in publicly accessible literature. Researchers should exercise caution and verify the isomeric purity of their samples, as data for the 5-ene isomer (CAS 110-93-0) is far more common and often misattributed.

2.1 Mass Spectrometry (Electron Ionization) The mass spectrum of 6-Methyl-6-hepten-2-one is available through the NIST WebBook. The fragmentation pattern is consistent with its ketone functionality and unsaturated alkyl chain.

Table 3: Key Mass Spectrum Fragments (m/z)

| m/z | Relative Intensity | Possible Fragment Interpretation |

| 43 | High | [CH₃CO]⁺ (Acetyl cation), often the base peak for methyl ketones |

| 58 | Moderate | McLafferty rearrangement product ion |

| 68 | Moderate | Result of cleavage and rearrangement of the heptene chain |

| 83 | Low | Loss of [CH₃CO] radical |

| 111 | Low | Loss of a methyl group [M-15] |

| 126 | Low | Molecular Ion [M]⁺ |

2.2 Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Detailed and verified ¹H NMR, ¹³C NMR, and IR peak lists for 6-Methyl-6-hepten-2-one (CAS 10408-15-8) are not readily available in public databases. While some sources claim to provide this data, it is often conflated with its 5-ene isomer. Researchers requiring definitive structural confirmation should acquire their own spectra on a verified sample.

Experimental Protocols

3.1 Synthesis via Pyrolysis of 6-Methyl-6-hydroxy-2-heptanone Acetate

This method provides 6-Methyl-6-hepten-2-one in near quantitative yield through the pyrolysis of its corresponding acetate precursor.

-

Reaction Scheme:

-

6-Methyl-6-hydroxy-2-heptanone acetate → 6-Methyl-6-hepten-2-one + Acetic Acid

-

-

Methodology:

-

Prepare the precursor, 6-methyl-6-hydroxy-2-heptanone acetate.

-

Set up a pyrolysis apparatus consisting of a Pyrex glass tube packed with crushed glass to ensure even heat distribution.

-

Heat the tube to a constant temperature of 450°C.

-

Introduce the 6-methyl-6-hydroxy-2-heptanone acetate into the heated tube, allowing it to vaporize and pass through the hot zone. The pyrolysis reaction occurs in the gas phase.

-

Collect the resulting vapor in a cooled trap. The product will be a mixture of 6-Methyl-6-hepten-2-one and acetic acid.

-

Purify the product from the collected condensate. This is typically achieved by neutralization of the acetic acid with a mild base (e.g., sodium bicarbonate solution) followed by extraction of the ketone with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Further purification can be achieved by fractional distillation if necessary.

-

-

Workflow Diagram:

Caption: Pyrolysis synthesis workflow for 6-Methyl-6-hepten-2-one.

Applications in Drug Development and Synthesis

4.1 Precursor to an Anti-Leukemic Agent

6-Methyl-6-hepten-2-one has been cited as a starting material in the total synthesis of (+)-Thyrsiferyl 23-Acetate. This marine natural product is a potent and specific inhibitor of protein phosphatase 2A (PP2A) and has been shown to induce apoptosis in leukemic cell lines, making it a molecule of significant interest in oncology research.

The synthesis strategy developed by Forsyth and González involved the convergent coupling of two advanced intermediates. While the full experimental details from the publication are not provided here, the work highlights the utility of 6-Methyl-6-hepten-2-one as a building block for complex, biologically active molecules.

-

Reference: Gonzalez, I. C.; Forsyth, C. J. J. Am. Chem. Soc.2000 , 122 (38), 9099–9108.

4.2 Biosynthetic Precursor to Pheromones

In the field of chemical ecology, 6-Methyl-6-hepten-2-one is recognized as a biosynthetic precursor to frontalin, an aggregation pheromone used by several species of bark beetles. The biosynthesis is believed to proceed via an enzymatic epoxidation of the double bond followed by intramolecular cyclization. Understanding this pathway is relevant for developing pest management strategies.

-

Proposed Biosynthetic Pathway to Frontalin:

Caption: Proposed biosynthetic pathway from precursors to Frontalin.

An In-depth Technical Guide to the Physical Properties of 6-Methyl-6-hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Methyl-6-hepten-2-one (CAS No: 10408-15-8). The information herein is compiled for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and logical visualizations to support laboratory workflows.

Core Physical and Chemical Properties

6-Methyl-6-hepten-2-one is an organic compound with the molecular formula C8H14O.[1][2] It is a ketone with a methyl group and a double bond at the 6-position of the heptan-2-one backbone. Understanding its physical properties is crucial for its application in chemical synthesis, as a flavoring agent, or in other research contexts.

Quantitative Data Summary

The known physical properties of 6-Methyl-6-hepten-2-one are summarized in the table below. This data is essential for predicting its behavior in various chemical and physical processes, ensuring safe handling, and designing experimental setups.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₈H₁₄O | - | [1][2] |

| Molecular Weight | 126.199 g/mol | - | [1] |

| Exact Mass | 126.104465 g/mol | - | [1] |

| Boiling Point | 169.4 °C | at 760 mmHg | [1] |

| Density | 0.826 g/cm³ | - | [1] |

| Refractive Index | 1.421 ± 0.02 | Estimated | [3] |

| Vapor Pressure | 1.55 mmHg | at 25 °C | [1] |

| Flash Point | 49.7 °C | - | [1] |

| Hydrogen Bond Acceptor Count | 1 | - | [1] |

| Hydrogen Bond Donor Count | 0 | - | [1] |

| Rotatable Bond Count | 4 | - | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the key physical properties of a liquid compound like 6-Methyl-6-hepten-2-one.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add approximately 0.5 mL of 6-Methyl-6-hepten-2-one to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[4]

-

Insert the thermometer assembly into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[5]

-

Record the temperature and the ambient barometric pressure.

-

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of liquid density.[6]

-

Apparatus: Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube), analytical balance, thermometer, and the liquid sample.

-

Procedure:

-

Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer completely.

-

Weigh the water-filled pycnometer (m₂) and record the water temperature.

-

Calculate the volume of the pycnometer (V) using the density of water (ρ_water) at the recorded temperature: V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: Empty and dry the pycnometer.

-

Fill the dry pycnometer with 6-Methyl-6-hepten-2-one. Insert the stopper, ensuring the liquid fills the capillary and any excess is expelled.

-

Carefully clean and dry the exterior of the pycnometer.

-

Weigh the sample-filled pycnometer and record its mass (m₃).

-

Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.[6]

-

The refractive index is a fundamental physical property that measures how light propagates through a substance. It is dependent on temperature and the wavelength of light.[7]

-

Apparatus: Abbe refractometer, light source (typically a sodium D line, 589 nm), dropper, and the liquid sample.

-

Procedure:

-

Turn on the refractometer's light source and ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of 6-Methyl-6-hepten-2-one onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Look through the eyepiece. Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringing (dispersion) is observed, adjust the chromaticity screw until the boundary line is a sharp, black-and-white line.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature of the measurement, as the refractive index is temperature-dependent.[7] If the measurement temperature is not 20°C, a correction can be applied.

-

Visualized Workflow

The following diagram illustrates a standardized workflow for the physical characterization of a liquid chemical sample, such as 6-Methyl-6-hepten-2-one.

Caption: Workflow for the physical characterization of a liquid chemical.

References

- 1. 6-Methyl-6-hepten-2-one|lookchem [lookchem.com]

- 2. 6-Methyl-6-hepten-2-one | C8H14O | CID 151509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-methyl-6-hepten-2-one 10408-15-8 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. scribd.com [scribd.com]

- 7. athabascau.ca [athabascau.ca]

The Natural Occurrence of 6-Methyl-6-hepten-2-one: A Technical Guide

Introduction

6-Methyl-6-hepten-2-one is a naturally occurring unsaturated ketone. This technical guide provides a comprehensive overview of its presence in nature, methods for its detection, and its biosynthetic origins. While information on 6-Methyl-6-hepten-2-one is limited, this guide also includes data on its more extensively studied isomer, 6-methyl-5-hepten-2-one (commonly known as sulcatone), to provide a broader context on related natural compounds.

Natural Occurrence

6-Methyl-6-hepten-2-one has been identified in the plant kingdom. Specifically, its presence has been reported in Solanum lycopersicum, the common tomato.[1] The concentration and role of this compound in tomatoes are not extensively documented in publicly available literature.

In contrast, its isomer, 6-methyl-5-hepten-2-one (sulcatone), is a well-documented volatile organic compound found across a wide range of natural sources.[2] It is a component of the essential oils of several plants, including citronella, lemongrass, and palmarosa.[3][4][5] This compound is also found in a variety of fruits such as apricots, apples, and nectarines.[2]

Beyond the plant kingdom, 6-methyl-5-hepten-2-one is a significant semiochemical in the insect world, where it can act as an alarm pheromone. For instance, it is a key component of the mandibular gland secretions in certain ant species of the genera Formica and Iridomyrmex.[6] It also plays a role in the chemical ecology of some parasitoid wasps and is an attractant for certain mosquito species, such as Aedes aegypti.[4][7]

Furthermore, 6-methyl-5-hepten-2-one has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae and the bacterium Francisella tularensis.[3]

Quantitative Data

Quantitative data on the natural occurrence of 6-Methyl-6-hepten-2-one is scarce. However, for its isomer, 6-methyl-5-hepten-2-one, some quantitative information is available, though it is often reported as a relative percentage of the total volatile compounds rather than an absolute concentration.

| Natural Source | Compound | Concentration / Relative Abundance | Reference |

| Solanum lycopersicum (Tomato) | 6-Methyl-6-hepten-2-one | Data not available | [1] |

| Oceanic and continental air | 6-Methyl-5-hepten-2-one | 20 – 400 pptv | [2] |

| Urban, suburban, and forest areas in Italy | 6-Methyl-5-hepten-2-one | 0.08 – 5.44 ppbv | [2] |

| Cosmetics (consumer products) | 6-Methyl-5-hepten-2-one | up to 0.01% | [2] |

| Food (consumer products) | 6-Methyl-5-hepten-2-one | 0.5 – 10 ppm | [2] |

Experimental Protocols

The isolation and identification of 6-Methyl-6-hepten-2-one and its isomers from natural sources typically involve a combination of extraction, chromatography, and spectroscopy techniques.

Extraction of Volatile Compounds

A common method for extracting volatile compounds like 6-Methyl-6-hepten-2-one from plant material is steam distillation or solvent extraction. For insect secretions, solvent extraction of the glands is typically employed. For analysis of airborne compounds, solid-phase microextraction (SPME) is a widely used technique.

Protocol for Steam Distillation of Plant Material:

-

Fresh plant material (e.g., leaves, fruits) is harvested and macerated.

-

The macerated material is placed in a distillation flask with water.

-

The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.

-

The resulting distillate, a mixture of water and essential oil, is collected.

-

The essential oil layer is separated from the aqueous layer.

Chromatographic and Spectroscopic Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 6-Methyl-6-hepten-2-one.

GC-MS Analysis Protocol:

-

Sample Preparation: The extracted essential oil or a solution of the analyte is prepared in a suitable solvent (e.g., hexane, dichloromethane).

-

Injection: A small volume of the sample (typically 1 µL) is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their volatility and affinity for the stationary phase.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a unique pattern. This mass spectrum is compared to a library of known spectra for identification.

-

Quantification: The concentration of the compound can be determined by comparing the peak area of the analyte to the peak area of a known concentration of an internal or external standard.

Biosynthesis

The biosynthetic pathway for 6-Methyl-6-hepten-2-one is not well-elucidated. However, the biosynthesis of the related compound, 6-methyl-5-hepten-2-one, is thought to be derived from the isoprenoid pathway. Isoprenoids are a large and diverse class of organic compounds that are synthesized from two five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The specific enzymes and intermediates involved in the formation of 6-methyl-5-hepten-2-one from these precursors are still under investigation in many organisms.

Visualizations

Experimental Workflow for Analysis

Caption: A generalized experimental workflow for the extraction and analysis of 6-Methyl-6-hepten-2-one from natural sources.

Logical Relationship of Isomers

Caption: Logical relationship between 6-Methyl-6-hepten-2-one and its more common isomer, 6-Methyl-5-hepten-2-one.

References

- 1. 6-Methyl-6-hepten-2-one | C8H14O | CID 151509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 5. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]

- 6. 6-Methyl-5-hepten-2-one | 110-93-0 | Benchchem [benchchem.com]

- 7. Sulcatone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Methyl-6-hepten-2-one: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-6-hepten-2-one, a lesser-known isomer of the common fragrance and flavor component, methyl heptenone. While its isomer, 6-methyl-5-hepten-2-one (sulcatone), has been the subject of extensive research, this document focuses specifically on the discovery, history, synthesis, and physicochemical properties of the 6-en isomer. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this specific chemical entity. All quantitative data has been summarized in structured tables, and a detailed experimental protocol for a key synthesis method is provided. Visual diagrams illustrating the synthetic pathway are also included to facilitate understanding.

Introduction

6-Methyl-6-hepten-2-one (CAS No. 10408-15-8) is a methylated unsaturated ketone. Its history is intrinsically linked with its more common and commercially significant isomer, 6-methyl-5-hepten-2-one. Early chemical literature often referred to "methyl heptenone" without clearly distinguishing between the two isomers, leading to some ambiguity in historical records. This guide seeks to clarify the specific history and properties of the 6-methyl-6-hepten-2-one isomer. While it has been identified in natural sources such as tomatoes (Solanum lycopersicum), it is significantly less studied than its 5-en counterpart.[1] This document provides a consolidated repository of the available technical information on this compound.

Discovery and History

The history of 6-methyl-6-hepten-2-one is closely tied to the broader research on methyl heptenones in the late 19th and early 20th centuries. Early work by chemists such as Verley in 1897 focused on what was generally termed "methyl heptenone," which is now understood to be predominantly the 5-en isomer, 6-methyl-5-hepten-2-one.[2]

A significant development in the specific synthesis of 6-methyl-6-hepten-2-one was described in a 1957 paper by Tanaka et al.[2] This research detailed the preparation of the compound through the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate. This method provided a clear route to the 6-en isomer, distinguishing it from other synthetic approaches that favored the formation of the 5-en isomer.[2]

A notable aspect of the chemistry of 6-methyl-6-hepten-2-one is its role as a potential intermediate or byproduct in the synthesis of 6-methyl-5-hepten-2-one. A US patent describes a process where 6-methyl-6-hepten-2-one can be converted to its more stable 5-en isomer.[3][4] This highlights the close chemical relationship between the two isomers and the historical focus on obtaining the thermodynamically more stable product.

Physicochemical Properties

A summary of the known physicochemical properties of 6-methyl-6-hepten-2-one is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C8H14O | [3][5] |

| Molecular Weight | 126.20 g/mol | [3][5] |

| CAS Number | 10408-15-8 | [3][5] |

| Boiling Point | 169.4 °C at 760 mmHg | [2] |

| Density | 0.826 g/cm³ | [2] |

| Vapor Pressure | 1.55 mmHg at 25 °C | [2] |

| Flash Point | 49.7 °C | [2] |

| Refractive Index | Not Available | |

| Solubility | Not Available |

Spectral Data

Spectral data is crucial for the identification and characterization of 6-methyl-6-hepten-2-one. The following is a summary of available spectral information.

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, often showing a base peak at m/z 43.[3] |

| Infrared (IR) Spectroscopy | IR spectra are available in chemical databases. |

Synthesis

The primary and historically significant method for the synthesis of 6-methyl-6-hepten-2-one is the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process starting from the corresponding hydroxy ketone.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 6-Methyl-6-hepten-2-one|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. US3864403A - Preparation of 6-methyl-5-hepten-2-one - Google Patents [patents.google.com]

- 5. 6-Methyl-6-hepten-2-one | C8H14O | CID 151509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-Methyl-6-hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated ketone, 6-methyl-6-hepten-2-one. The information presented herein is crucial for the unambiguous identification and characterization of this compound, which serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fragrance compounds. This document details the available spectroscopic data, outlines the experimental protocols for data acquisition, and provides a logical framework for spectral interpretation.

Spectroscopic Data Summary

The structural elucidation of 6-methyl-6-hepten-2-one relies on the combined interpretation of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available spectra for 6-methyl-6-hepten-2-one is limited, this guide presents the available data for the target compound and its closely related isomer, 6-methyl-5-hepten-2-one, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data of 6-Methyl-5-hepten-2-one (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.08 | t | 1H | H-5 |

| 2.46 | t | 2H | H-4 |

| 2.25 | q | 2H | H-3 |

| 2.13 | s | 3H | H-1 |

| 1.68 | s | 3H | H-7 |

| 1.61 | s | 3H | C6-CH₃ |

¹³C NMR Data of 6-Methyl-5-hepten-2-one (25.16 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 208.48 | C-2 (C=O) |

| 132.59 | C-6 |

| 122.89 | C-5 |

| 43.74 | C-3 |

| 29.83 | C-1 |

| 25.66 | C-7 |

| 22.63 | C-4 |

| 17.62 | C6-CH₃ |

Note: The data for the isomer 6-methyl-5-hepten-2-one is provided for illustrative and comparative purposes. The chemical shifts for 6-methyl-6-hepten-2-one are expected to be similar but with distinct differences, particularly for the protons and carbons near the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methyl-6-hepten-2-one is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C).

Characteristic IR Absorption Bands for Ketones and Alkenes

| Functional Group | Absorption Range (cm⁻¹) |

| C=O (ketone) | 1725-1705 |

| C=C (alkene) | 1680-1620 |

| =C-H (alkene) | 3100-3000 |

| C-H (alkane) | 3000-2850 |

Note: Specific peak values for 6-methyl-6-hepten-2-one can be found in spectral databases such as SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

GC-MS Data for 6-Methyl-6-hepten-2-one

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 126 | Moderate | Molecular Ion [M]⁺ |

| 111 | Moderate | [M-CH₃]⁺ |

| 83 | High | [M-CH₃CO]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 58 | High | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of 6-methyl-6-hepten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 6-methyl-6-hepten-2-one is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. All spectra are recorded at room temperature.

Infrared (IR) Spectroscopy

Sample Preparation: As 6-methyl-6-hepten-2-one is a liquid at room temperature, a neat spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 6-methyl-6-hepten-2-one is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition: A gas chromatograph equipped with a mass spectrometer detector is used for the analysis. A capillary column (e.g., HP-5MS) is typically employed. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and the mass spectrum is scanned over a range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 6-methyl-6-hepten-2-one using the discussed spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characteristics of 6-methyl-6-hepten-2-one. For researchers engaged in the synthesis, purification, or application of this compound, a thorough in-house spectroscopic analysis following the outlined protocols is strongly recommended for definitive structural confirmation.

References

An In-depth Technical Guide on the Thermal Stability of 6-Methyl-6-hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability of 6-Methyl-6-hepten-2-one is available in the public domain. This guide synthesizes the available information, including its known thermal isomerization, and provides general context based on the thermal behavior of structurally related compounds.

Introduction

6-Methyl-6-hepten-2-one is an unsaturated ketone of interest in various chemical syntheses. Understanding its thermal stability is crucial for its handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a summary of the known thermal properties and potential thermal degradation pathways of 6-Methyl-6-hepten-2-one. Due to a scarcity of direct studies on its thermal decomposition, this document also discusses the thermal behavior of analogous unsaturated ketones to provide a broader context.

Physicochemical Properties

A summary of the known physical and chemical properties of 6-Methyl-6-hepten-2-one is presented in the table below. These properties are essential for understanding its behavior under different conditions.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 169.4 °C at 760 mmHg |

| Flash Point | 49.7 °C |

| Density | 0.826 g/cm³ |

Thermal Behavior and Isomerization

The most significant piece of information regarding the thermal behavior of 6-Methyl-6-hepten-2-one is its susceptibility to isomerization at elevated temperatures.

A key thermal transformation of 6-Methyl-6-hepten-2-one is its isomerization to the more stable isomer, 6-Methyl-5-hepten-2-one. This reaction is known to occur at temperatures ranging from 100°C to 300°C in the presence of a strong acid catalyst.[1] This isomerization suggests that while the molecule may not undergo complete decomposition at these temperatures, it is thermally labile and can rearrange to a thermodynamically more favorable structure.

The generally accepted mechanism for this type of acid-catalyzed double bond migration involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation to yield the more substituted (and thus more stable) alkene.

Caption: Proposed mechanism of acid-catalyzed isomerization.

General Thermal Stability of Unsaturated Ketones

In the absence of direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 6-Methyl-6-hepten-2-one, we can infer its general thermal stability from studies on similar unsaturated ketones.

Pyrolysis studies of various ketones indicate that they are generally more thermally stable than esters, with decomposition temperatures often exceeding 400°C and, in some cases, requiring temperatures as high as 650°C for significant breakdown. The decomposition of unsaturated ketones can proceed through complex reaction pathways, including:

-

Free-Radical Chain Mechanisms: At very high temperatures, C-C bond cleavage can occur, initiating a cascade of radical reactions.

-

Concerted Pericyclic Reactions: The presence of the double bond and the carbonyl group can facilitate concerted reactions, such as retro-ene reactions or electrocyclic reactions, leading to the formation of smaller, stable molecules.

It is important to note that the specific decomposition pathway and the onset temperature of decomposition for 6-Methyl-6-hepten-2-one can only be determined through experimental analysis.

Experimental Protocols for Thermal Stability Analysis

For researchers intending to investigate the thermal stability of 6-Methyl-6-hepten-2-one, the following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and kinetics.

Objective: To determine the onset of decomposition and the mass loss profile of 6-Methyl-6-hepten-2-one.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of 6-Methyl-6-hepten-2-one (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, the DTG curve).

Caption: A generalized workflow for TGA experiments.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition.

Objective: To identify the temperatures of thermal events, including boiling and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of 6-Methyl-6-hepten-2-one (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature (e.g., 400°C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition). The onset temperature and the peak temperature of these events provide information about the thermal stability.

Caption: A generalized workflow for DSC experiments.

Conclusion

The thermal stability of 6-Methyl-6-hepten-2-one is an area that requires further experimental investigation. The primary known thermal behavior is its acid-catalyzed isomerization to 6-Methyl-5-hepten-2-one at temperatures between 100°C and 300°C, indicating a degree of thermal lability.[1] Based on the behavior of similar unsaturated ketones, significant thermal decomposition is likely to occur at much higher temperatures. For precise determination of its thermal stability profile, experimental studies using techniques such as TGA and DSC are recommended. The protocols provided in this guide offer a starting point for such investigations. Researchers and drug development professionals should exercise caution when subjecting 6-Methyl-6-hepten-2-one to elevated temperatures, particularly in the presence of acidic catalysts, due to its potential for isomerization.

References

An In-depth Technical Guide to the Isomers of Methyl Heptenone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptenone, a naturally occurring acyclic ketone with the chemical formula C₈H₁₄O, is a significant compound in the fields of flavor, fragrance, and pharmaceutical research. Its various isomers, differing in the position of the double bond and methyl group, exhibit distinct chemical and physical properties, as well as diverse biological activities. This technical guide provides a comprehensive overview of the key isomers of methyl heptenone, focusing on their properties, synthesis, experimental protocols, and potential applications in drug development.

Isomers of Methyl Heptenone

The primary isomers of methyl heptenone discussed in this guide are:

-

6-Methyl-5-hepten-2-one: The most common and well-studied isomer, also known as sulcatone.

-

6-Methyl-6-hepten-2-one: An isomer with a terminal double bond.

-

5-Methyl-5-hepten-2-one: An isomer with the methyl group and double bond located centrally in the carbon chain.

Physicochemical Properties

The physicochemical properties of these isomers are crucial for their separation, identification, and application. A summary of their key properties is presented in the table below.

| Property | 6-Methyl-5-hepten-2-one | 6-Methyl-6-hepten-2-one | 5-Methyl-5-hepten-2-one |

| CAS Number | 110-93-0[1] | 10408-15-8[2] | 10339-67-0[3] |

| Molecular Weight | 126.20 g/mol [4] | 126.20 g/mol [5] | 126.20 g/mol [3] |

| Boiling Point | 173 °C at 760 mmHg[4] | 169.4 °C at 760 mmHg[6] | Data not readily available |

| Density | 0.855 g/mL at 25 °C[7] | 0.826 g/cm³[6] | Data not readily available |

| Refractive Index | n20/D 1.439[7] | Data not readily available | Data not readily available |

| Odor | Citrus-like, fruity[8] | Data not readily available | Data not readily available |

Synthesis of Methyl Heptenone Isomers

The synthesis of methyl heptenone isomers can be achieved through various routes, often starting from readily available industrial chemicals.

Synthesis of 6-Methyl-5-hepten-2-one

Several industrial methods exist for the synthesis of 6-methyl-5-hepten-2-one:

-

From Acetylene and Acetone: This classic route involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and subsequent Carroll rearrangement.[6][9]

-

From Isobutylene: Isobutylene can be reacted with acetone and formaldehyde to produce an intermediate, which is then isomerized to 6-methyl-5-hepten-2-one.[6][9]

-

From Isoprene: Isoprene can be converted to prenyl chloride, which is then reacted with acetone.[6]

-

Phase Transfer Catalysis: A method involving the reaction of prenyl chloride with acetone in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide has been developed.[10]

Experimental Protocol: Synthesis of 6-Methyl-5-hepten-2-one via Phase Transfer Catalysis [10]

Materials:

-

Prenyl chloride

-

Acetone

-

Aqueous sodium hydroxide (NaOH) solution

-

Tetra-n-butylammonium bromide (TBAB)

-

Solvent (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone and an aqueous solution of NaOH.

-

Add a catalytic amount of tetra-n-butylammonium bromide to the mixture.

-

Slowly add prenyl chloride to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane) to extract the product.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 6-methyl-5-hepten-2-one.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis of 6-Methyl-6-hepten-2-one

This isomer can be synthesized through the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate.[11]

Experimental Protocol: Synthesis of 6-Methyl-6-hepten-2-one by Pyrolysis [11]

Materials:

-

6-Methyl-6-hydroxy-2-heptanone acetate

-

Pyrolysis apparatus (e.g., a tube furnace packed with glass beads)

-

Collection flask cooled in an ice bath

-

Standard laboratory glassware for distillation.

Procedure:

-

Set up the pyrolysis apparatus, ensuring the tube furnace is packed with an inert material like crushed glass.

-

Heat the furnace to the required pyrolysis temperature (e.g., 450 °C).

-

Slowly introduce 6-methyl-6-hydroxy-2-heptanone acetate into the hot tube.

-

The vaporized product is passed through the tube and collected in a cooled flask.

-

The collected crude product is then purified by distillation.

-

Characterization: The structure and purity of the resulting 6-methyl-6-hepten-2-one are confirmed by spectroscopic methods (GC-MS, NMR, IR).

Synthesis of 5-Methyl-5-hepten-2-one

Information on the specific laboratory synthesis of 5-methyl-5-hepten-2-one is less common in the literature. However, general methods for the synthesis of β,γ-unsaturated ketones could be adapted. One potential route involves the alkylation of an acetoacetic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.

Analytical Characterization

The isomers of methyl heptenone can be effectively identified and quantified using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the isomers and identifying them based on their mass spectra.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of each isomer by analyzing chemical shifts and coupling constants.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.[4]

Biological Activities and Significance in Drug Development

While primarily known for their use in the flavor and fragrance industries, methyl heptenone isomers also exhibit interesting biological activities that are of interest to drug development professionals.

6-Methyl-5-hepten-2-one (Sulcatone):

-

Antimicrobial Activity: This isomer has demonstrated antibacterial activity against a range of bacteria.[4][14]

-

Insect Pheromone: Sulcatone is an aggregation pheromone for several species of beetles and an attractant for certain mosquito species.[8] This activity suggests a potential for interaction with specific receptor proteins, a concept central to drug design.

-

Anti-leukemic Inducer of Apoptosis: It is used in the synthesis of Thyrsiferyl 23-Acetate, which has been shown to induce apoptosis in leukemia cells.[15]

α,β-Unsaturated Ketones in Drug Development:

The α,β-unsaturated ketone moiety present in these isomers is a Michael acceptor, capable of reacting with nucleophilic groups in biological macromolecules such as proteins and DNA.[16] This reactivity is the basis for the biological activity of many compounds in this class.

-

Mitochondrial Effects: Some α,β-unsaturated ketones have been shown to act as cytotoxic agents by affecting mitochondrial function.[2]

-

Antitumor and Antioxidant Activities: Novel synthetic α,β-unsaturated ketones have been investigated for their antitumor and antioxidant properties, with some showing potent activity against cancer cell lines and inhibitory effects on EGFR kinase.[17]

-

Neurotoxicity: The reactivity of α,β-unsaturated carbonyls has also been linked to neurotoxicity through their interaction with sulfhydryl groups in proteins.[18]

The potential for these isomers to modulate biological pathways through their reactive carbonyl group makes them interesting scaffolds for further investigation in drug discovery.

Signaling Pathways and Experimental Workflows

The biological activity of α,β-unsaturated ketones is often attributed to their ability to act as Michael acceptors, leading to the covalent modification of cellular nucleophiles, particularly cysteine residues in proteins. This can impact various signaling pathways.

References

- 1. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]

- 2. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3864403A - Preparation of 6-methyl-5-hepten-2-one - Google Patents [patents.google.com]

- 4. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]

- 8. Sulcatone - Wikipedia [en.wikipedia.org]

- 9. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 10. odinity.com [odinity.com]

- 11. A New Synthesis of Methyl Heptenone [jstage.jst.go.jp]

- 12. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ez.restek.com [ez.restek.com]

- 14. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

6-Methyl-6-hepten-2-one literature review

An In-depth Technical Guide to 6-Methyl-6-hepten-2-one

Introduction

6-Methyl-6-hepten-2-one is an organic compound classified as an unsaturated ketone. Its chemical formula is C8H14O. This molecule and its isomer, 6-methyl-5-hepten-2-one (commonly known as methylheptenone or sulcatone), are significant intermediates in the synthesis of various fine chemicals, including fragrances, vitamins, and pharmaceuticals. While 6-methyl-5-hepten-2-one is a naturally occurring compound found in essential oils and used as a flavoring agent and insect repellent, 6-methyl-6-hepten-2-one is primarily encountered as a synthetic precursor. This guide provides a comprehensive review of the available literature on 6-methyl-6-hepten-2-one, focusing on its chemical properties, synthesis, and its role as a chemical intermediate.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-methyl-6-hepten-2-one are summarized below. These properties are essential for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C8H14O | |

| Molecular Weight | 126.20 g/mol | |

| CAS Number | 10408-15-8 | |

| IUPAC Name | 6-methylhept-6-en-2-one | |

| Density | 0.826 g/cm³ | |

| Boiling Point | 169.4 °C at 760 mmHg | |

| Flash Point | 49.7 °C | |

| Vapor Pressure | 1.55 mmHg at 25 °C | |

| LogP | 2.32 | |

| SMILES | CC(=C)CCCC(=O)C |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 6-methyl-6-hepten-2-one. The following data has been reported in various databases.

| Spectroscopic Technique | Availability / Data | Source |

| ¹³C NMR | Spectrum available | |

| FTIR | Spectrum available | |

| Raman | Spectrum available | |

| Mass Spectrometry (GC-MS) | Spectra available | |

| Kovats Retention Index | Standard non-polar: 1013Semi-standard non-polar: 966Standard polar: 1300 |

Synthesis of 6-Methyl-6-hepten-2-one

Several synthetic routes for 6-methyl-6-hepten-2-one have been documented. A primary method involves the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate. Other methods include palladium-catalyzed reactions.

Summary of Synthetic Routes

| Precursor | Reagents / Catalyst | Conditions | Yield | Source |

| 6-Methyl-6-hydroxy-2-heptanone acetate | Heat (Pyrolysis) | 450 °C, Pyrex tube with crushed glass | Almost quantitative | |

| dimethyl-3,5-hexadien-1,5-ol-3 | bis(benzonitrile)palladium(II) dichloride | Tetrahydrofuran, 3 hours, Ambient temp. | 100% | |

| (1,3-Dimethyl-1-vinyl-but-3-enyloxy)-trimethyl-silane | dichloro bis(acetonitrile) palladium(II) | Acetonitrile, 20 °C | 89% |

Experimental Protocols

1. Pyrolysis of 6-Methyl-6-hydroxy-2-heptanone acetate

This protocol describes the synthesis of 6-methyl-6-hepten-2-one via the pyrolysis of its corresponding acetate precursor.

-

Apparatus: A Pyrex glass tube filled with crushed glass, heated by a furnace.

-

Procedure:

-

6-Methyl-6-hydroxy-2-heptanone acetate is passed through the Pyrex glass tube.

-

The tube is heated to a temperature of 450 °C.

-

The product, 6-methyl-6-hepten-2-one, is collected as it elutes from the tube.

-

-

Yield: The reaction is reported to proceed in almost quantitative yield.

Synthesis Workflow Diagram

Caption: Pyrolysis of an acetate precursor to yield 6-methyl-6-hepten-2-one.

Chemical Reactions: Isomerization

A significant reaction of 6-methyl-6-hepten-2-one is its isomerization to the more thermodynamically stable isomer, 6-methyl-5-hepten-2-one. This conversion is typically achieved by heating in the presence of an acid catalyst. This process is industrially important as 6-methyl-5-hepten-2-one is a valuable intermediate for producing odorants and carotenoid compounds.

Experimental Protocol: Acid-Catalyzed Isomerization

-

Reactants: A mixture containing 6-methyl-6-hepten-2-one and 0.001 to 0.5 weight percent of a strong acid (e.g., para-toluenesulfonic acid) or an ester of a strong acid.

-

Procedure:

-

The reaction mixture is heated in a pressure vessel.

-

The temperature is maintained between 100 °C and 300 °C.

-

The pressure is kept at or above the vapor pressure of the reaction mixture to ensure it remains in the liquid phase.

-

-

Product: The process yields 6-methyl-5-hepten-2-one.

Isomerization Relationship Diagram

Caption: Acid-catalyzed isomerization of 6-methyl-6-hepten-2-one.

Biological Activities and Applications

The available literature primarily focuses on the biological activities of the isomer, 6-methyl-5-hepten-2-one (sulcatone), rather than 6-methyl-6-hepten-2-one itself. The latter serves mainly as a synthetic intermediate.

Applications of 6-Methyl-5-hepten-2-one

-

Flavor and Fragrance: It is a volatile component in essential oils like citronella and lemongrass and is used as a flavoring agent in food products.

-

Pheromone and Repellent: It acts as an alarm pheromone and has been studied as a mosquito repellent. Research has shown it can attract certain insect larvae, such as the tobacco cutworm (Spodoptera litura).

-

Synthetic Intermediate: It is a crucial building block for synthesizing other important chemicals, including vitamins A and E, citral, and various fragrances. 6-methyl-5-hepten-2-one is used to synthesize thyrsiferyl 23-Acetate, which has shown potential as an anti-leukemic agent that induces apoptosis.

Logical Relationship in Synthesis

Caption: Role of 6-methyl-6-hepten-2-one as an intermediate for fine chemicals.

Toxicology and Safety

Toxicological data is predominantly available for the isomer 6-methyl-5-hepten-2-one . This information provides a general reference for handling related compounds.

-

Acute Toxicity: It is reported to have low acute toxicity via oral, dermal, and inhalation routes. The oral LD50 in rats is 3,570 mg/kg bw, and the dermal LD50 in rabbits exceeds 5,000 mg/kg bw.

-

Irritation: The undiluted substance was found to be only slightly irritating to the skin and eyes of rabbits. At a concentration of 3% in petrolatum, it caused no irritation in human patch tests.

-

Sensitization: Studies in guinea pigs and a human maximization test (at 3% concentration) showed no evidence of skin sensitization.

-

Mutagenicity: It was found to be non-mutagenic in the Ames test with and without metabolic activation.

Conclusion

6-Methyl-6-hepten-2-one is a synthetically important unsaturated ketone. While it lacks the direct, widespread applications of its more stable isomer, 6-methyl-5-hepten-2-one, it serves as a key precursor. The literature highlights efficient synthetic routes to 6-methyl-6-hepten-2-one, particularly through pyrolysis, and details its crucial role in the acid-catalyzed isomerization process to produce methylheptenone. This places 6-methyl-6-hepten-2-one as a vital, albeit transient, component in the manufacturing pathways of numerous valuable fine chemicals used across the fragrance, flavor, and pharmaceutical industries. Further research could explore novel catalytic systems to enhance the efficiency of its synthesis and subsequent isomerization.

A Technical Guide to 6-Methyl-6-hepten-2-one and its Isomer in Food and Flavor Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed examination of 6-methyl-6-hepten-2-one, a specific unsaturated ketone. It is crucial to distinguish this compound (CAS 10408-15-8) from its more commercially significant and widely studied isomer, 6-methyl-5-hepten-2-one (CAS 110-93-0), commonly known as methyl heptenone. The vast majority of literature concerning food and flavor applications refers to the latter. This document will first detail the available technical data for 6-methyl-6-hepten-2-one before providing a comprehensive overview of its prominent isomer, 6-methyl-5-hepten-2-one, to offer a complete perspective within the field of flavor chemistry.

6-Methyl-6-hepten-2-one (CAS: 10408-15-8)

6-Methyl-6-hepten-2-one is the less common isomer and is not widely used as a flavor or fragrance ingredient[1]. Its primary relevance in the literature is as a chemical intermediate and a naturally occurring compound in specific flora.

Physicochemical Properties

The known physical and chemical properties of 6-methyl-6-hepten-2-one are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [1] |

| Boiling Point | 169.00 to 170.00 °C @ 760.00 mm Hg (est.) | [1] |

| Flash Point | 127.00 °C (261.00 °F) TCC (est.) | [1] |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (est.) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water (1414 mg/L @ 25 °C est.) | [1] |

| logP (o/w) | 0.641 (est.) | [1] |

Natural Occurrence and Synthesis

6-methyl-6-hepten-2-one has been reported as a volatile compound in tomatoes (Solanum lycopersicum) and is noted as a biosynthetic precursor to frontalin[4].

In terms of synthesis, it can be produced in almost quantitative yield via the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate at 450°C in a pyrex glass tube filled with crushed glass[5]. It also serves as a starting material for the production of its more common isomer, 6-methyl-5-hepten-2-one, through acid-catalyzed isomerization[6][7].

The Prominent Isomer: 6-Methyl-5-hepten-2-one (CAS: 110-93-0)

Known commonly as methyl heptenone, this isomer is a significant compound in the flavor and fragrance industry. It is a naturally occurring degradation product of terpenes and is found in a wide variety of foods and essential oils[8].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [9] |

| Molecular Weight | 126.20 g/mol | [9] |

| Appearance | Colorless to yellowish liquid | [10] |

| Boiling Point | 172 - 174 °C @ 1014 hPa | [10] |

| Melting Point | -67.1 °C | [9][10] |

| Density | 0.855 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.439 | [11] |

| Water Solubility | 3.02 g/L at 25 °C | [10] |

| logP (o/w) | 2.4 | [10] |

Organoleptic Profile

6-Methyl-5-hepten-2-one possesses a complex aroma profile, making it a versatile ingredient in flavor formulations. Its character changes significantly with concentration.

| Attribute | Description | Reference |

| Odor | Strong, fatty, green, citrus-like, pungent, herbaceous, musty, with notes of lemongrass and apple. | [8][9][12][13] |

| Taste | Bittersweet, fruity (reminiscent of pear). In extreme dilution (<5 ppm), it has a green-banana or unripe berry-like taste. | [8][12] |

| Flavor Profile | Green, vegetative, musty, apple, banana, and green bean-like at 10 ppm. Also described with citrus, mushroom, pepper, and strawberry nuances. | [13][14] |

| Character | Soft, attractive fruity character combined with a modest hint of blue cheese. | [15] |

Natural Occurrence and Formation

This ketone is ubiquitous in nature and is a constituent of many fruits, meats, and processed foods. It is a volatile component of essential oils from citronella, lemongrass, and palmarosa[8][16].

| Food Category | Examples | Reference |

| Fruits | Apricot, apple, nectarines, guava, papaya, strawberry, tomato, various citrus fruits. | [8][10][12][16] |

| Cooked Meats | Beef (canned), Chicken (fried). | [10] |

| Dairy | Various types of cheese. | [12] |

| Herbs & Spices | Ginger, lemongrass oil, thyme, pepper, cardamom. | [12] |

| Beverages | Tea, wine. | [12] |

The formation of 6-methyl-5-hepten-2-one in food can occur through several pathways, including the degradation of carotenoids and the autoxidation of lipids, which is a common process during the thermal treatment of food[17].

Caption: Simplified pathway of volatile ketone formation from lipids.

Experimental Protocols

The analysis of volatile ketones like 6-methyl-hepten-2-one from complex food matrices requires precise and sensitive analytical techniques.

Analysis of Volatile Compounds by HS-SPME-GC-MS

This protocol describes a common method for the extraction and identification of volatile compounds from a food sample.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh approximately 3 g of the homogenized food sample into a headspace vial[18].

-

Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a controlled temperature (e.g., 45-60 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace[18][19].

-

Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes[18][19].

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Transfer the SPME fiber to the GC inlet, where the adsorbed compounds are thermally desorbed at a high temperature (e.g., 250 °C) for several minutes[18][19]. Operate the inlet in splitless or split mode (e.g., 10:1 split ratio)[19].

-

Separation: Use a polar capillary column (e.g., DB-WAX or BR-SWAX, 30 m × 0.25 mm × 0.25 µm) for separation[18][19]. Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[18][19].

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C, hold for 4 min), ramps up to an intermediate temperature (e.g., to 150 °C at 4 °C/min), and then ramps to a final temperature (e.g., to 250 °C at 8 °C/min, hold for 5 min)[19].

-

Mass Spectrometry Detection:

3. Data Analysis:

-

Identify compounds by comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley)[19].

-

Confirm identification by comparing retention indices with literature values.

-

Quantify the relative content of each compound using the peak area normalization method[19].

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Sensory Evaluation Protocol

Sensory analysis is a scientific discipline used to measure, analyze, and interpret human responses to the properties of food and materials as perceived through the senses[20].

1. Panel Selection and Training:

-

Recruit panelists based on their interest, availability, and basic sensory acuity.

-

Train the panel to identify, describe, and quantify specific sensory attributes of the product or flavor compound[21]. This involves developing a common lexicon of descriptors and using reference standards. Techniques like Quantitative Descriptive Analysis (QDA) or Flavor Profile are often employed[20][21].

2. Test Methodologies:

-

Descriptive Analysis: Trained panelists rate the intensity of identified sensory attributes (e.g., "fruity," "green," "musty") on a numerical scale[21]. This provides a detailed profile of the sample.

-

Discrimination Tests: These tests determine if a sensory difference exists between samples.

- Triangle Test: Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample out[22][23].

- Duo-Trio Test: Panelists are given a reference sample and two test samples, one of which is identical to the reference. They must identify the matching sample[22].

3. Sample Presentation:

-

Samples should be prepared consistently and served at a controlled temperature.

-

Present samples in identical containers labeled with random three-digit codes to prevent bias.

-

Provide panelists with water and unsalted crackers for palate cleansing between samples.

4. Data Collection and Analysis:

-

Collect responses using paper ballots or sensory analysis software.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests, chi-squared) to determine the significance of the results[20].

Caption: A typical workflow for conducting sensory analysis.

Conclusion

This guide delineates the technical details of 6-methyl-6-hepten-2-one and its more prevalent isomer, 6-methyl-5-hepten-2-one. While 6-methyl-6-hepten-2-one is found in nature and serves as a chemical intermediate, its role in flavor chemistry is minimal. In contrast, 6-methyl-5-hepten-2-one is a cornerstone of the flavorist's palette, contributing complex fruity, green, and citrus notes to a wide array of food products. Its formation through lipid degradation and its presence in numerous natural sources underscore its importance. A thorough understanding of both isomers, along with the analytical and sensory protocols used for their evaluation, is essential for professionals in food science and product development.

References

- 1. 6-methyl-6-hepten-2-one, 10408-15-8 [thegoodscentscompany.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Page loading... [guidechem.com]

- 4. 6-Methyl-6-hepten-2-one | C8H14O | CID 151509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A New Synthesis of Methyl Heptenone [jstage.jst.go.jp]

- 6. US3864403A - Preparation of 6-methyl-5-hepten-2-one - Google Patents [patents.google.com]

- 7. 6-Methyl-6-hepten-2-one | 10408-15-8 | Benchchem [benchchem.com]

- 8. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 9. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0 [sigmaaldrich.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. methyl heptenone, 110-93-0 [thegoodscentscompany.com]

- 14. femaflavor.org [femaflavor.org]

- 15. perfumerflavorist.com [perfumerflavorist.com]

- 16. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. studysmarter.co.uk [studysmarter.co.uk]

- 22. Methods of flavor evaluation | PPTX [slideshare.net]

- 23. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methyl-6-hepten-2-one via Pyrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-methyl-6-hepten-2-one, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. The primary method detailed is the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate, a method noted for its high yield and efficiency. This protocol includes information on the preparation of the precursor, the pyrolysis procedure, and purification of the final product.

Introduction

6-Methyl-6-hepten-2-one is a key building block in organic synthesis, particularly in the fragrance and pharmaceutical industries. Its synthesis via pyrolysis offers a clean and efficient route compared to other methods. The thermal decomposition of 6-methyl-6-hydroxy-2-heptanone acetate proceeds readily at elevated temperatures to yield the desired product with high purity. This document outlines the necessary steps and conditions for successfully carrying out this synthesis in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the pyrolysis synthesis of 6-methyl-6-hepten-2-one.

| Parameter | Value | Reference |

| Starting Material | 6-Methyl-6-hydroxy-2-heptanone acetate | [1] |

| Reaction Type | Pyrolysis | [1] |

| Temperature | 450 °C | [1] |

| Yield | Almost quantitative | [1] |

| Apparatus | Pyrex glass tube filled with crushed glass | [1] |

Experimental Protocols

Part 1: Synthesis of the Precursor, 6-Methyl-6-hydroxy-2-heptanone acetate

This section describes the preparation of the starting material for the pyrolysis reaction.

Materials:

-

6-Methyl-6-hydroxy-2-heptanone

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-6-hydroxy-2-heptanone in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 6-methyl-6-hydroxy-2-heptanone acetate.

Part 2: Pyrolysis of 6-Methyl-6-hydroxy-2-heptanone acetate

This section details the core pyrolysis step for the synthesis of 6-methyl-6-hepten-2-one.

Materials:

-

6-Methyl-6-hydroxy-2-heptanone acetate

-

Pyrex glass tube (or quartz tube)

-

Crushed glass (or other packing material like ceramic beads)

-

Tube furnace

-

Inert gas supply (e.g., Nitrogen or Argon) with flow controller

-

Collection flask

-

Cold trap (e.g., dry ice/acetone bath)

Procedure:

-

Pack a Pyrex glass tube with crushed glass. The packing material helps to ensure even heat distribution.

-

Install the packed tube in a tube furnace.

-

Connect one end of the tube to a system for introducing the starting material (e.g., a dropping funnel or a syringe pump for controlled addition).

-

Connect the other end of the tube to a collection flask followed by a cold trap to capture the volatile product.

-

Purge the entire system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.

-

Heat the tube furnace to 450 °C.[1]

-

Once the temperature has stabilized, slowly introduce the 6-methyl-6-hydroxy-2-heptanone acetate into the heated tube. The rate of addition should be controlled to ensure complete vaporization and reaction within the hot zone.

-

The vaporized product, 6-methyl-6-hepten-2-one, will pass out of the furnace and condense in the collection flask and cold trap.

-

After all the starting material has been added, continue to heat the tube under the inert gas flow for a short period to ensure all the product has been collected.

-

Cool the system to room temperature.

-

Combine the contents of the collection flask and the cold trap.

Part 3: Purification and Characterization

This section describes the purification and characterization of the synthesized 6-methyl-6-hepten-2-one.

Materials:

-

Crude 6-methyl-6-hepten-2-one

-

Distillation apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Distillation: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 6-methyl-6-hepten-2-one.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ketone, C=C stretch of the alkene).

-

GC-MS: To determine the purity and confirm the molecular weight.

-

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of 6-methyl-6-hepten-2-one.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 6-methyl-6-hepten-2-one.

References

Application Notes and Protocols: 6-Methyl-5-hepten-2-one in the Fragrance Industry

Introduction

6-Methyl-5-hepten-2-one, commonly known as methyl heptenone, is a versatile ketone that serves as a valuable component in the fragrance and flavor industry. It is a colorless to pale yellow liquid naturally found in essential oils like lemongrass, citronella, and palmarosa. Its unique olfactory profile allows it to be incorporated into a wide array of fragrance compositions, and it also acts as a crucial intermediate in the synthesis of other significant aroma chemicals and vitamins.

Olfactory Profile

Methyl heptenone possesses a complex and powerful odor that is predominantly characterized as having citrus, green, and fatty notes. Its scent is often described as fresh and fruity with nuances of lemongrass. Some evaluations also note a slightly cheesy or creamy undertone, which can add depth and realism to certain fragrance accords.

Applications in Fragrance

The primary application of 6-methyl-5-hepten-2-one in the fragrance industry is to impart a natural-smelling green and citrus freshness, particularly in top notes of agrestic (rural or rustic) and hesperidic (citrus) fragrance families. It is also utilized in inexpensive perfumes. Beyond its direct use as a fragrance component, it is a key intermediate in the synthesis of other important aroma chemicals such as dehydrolinalool, linalool, and citral. These compounds are foundational in creating a wide variety of scents.

Quantitative Data

Below is a summary of the physical, chemical, and performance properties of 6-methyl-5-hepten-2-one.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O | |

| Molecular Weight | 126.20 g/mol | |

| Boiling Point | 173 °C @ 760 mmHg | |

| Flash Point | 57 °C (135 °F) | |

| Density | 0.8546 g/cm³ @ 16 °C | |

| Vapor Pressure | 0.75 mmHg | |

| Solubility | Insoluble in water; soluble in alcohol and ether | |

| Recommended Use Level | 0.1% - 2% | |

| Tenacity on Blotter | 2 hours |

Experimental Protocols

Protocol 1: Sensory Evaluation of 6-Methyl-5-hepten-2-one

Objective: To characterize the olfactory profile of 6-methyl-5-hepten-2-one over time.

Materials:

-

6-Methyl-5-hepten-2-one (≥98% purity)

-

Dipropylene glycol (DPG) or ethanol (perfumer's grade)

-

Glass beakers and stirring rods

-

Volumetric flasks and pipettes

-